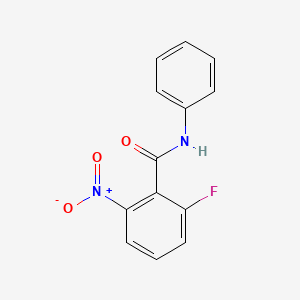

2-Fluoro-6-nitro-N-phenylbenzamide

Description

Contextual Significance in Synthetic Organic Chemistry

The structure of 2-Fluoro-6-nitro-N-phenylbenzamide, featuring a fluoro group, a nitro group, and an amide linkage, makes it a versatile reagent. These functional groups offer multiple reaction sites, allowing for a variety of chemical transformations. The presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring activates it for nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility in building more complex molecular architectures.

Importance as a Precursor and Intermediate in Complex Molecule Synthesis

The true value of this compound lies in its application as a precursor and intermediate. The nitro group can be readily reduced to an amino group, a transformation that opens up a vast array of synthetic possibilities. mdpi.comgoogle.com For instance, the resulting 2-fluoro-6-amino-N-phenylbenzamide can be a key intermediate in the synthesis of various heterocyclic compounds. The reduction of nitroarenes to their corresponding anilines is a common strategy to access amino-substituted aromatic compounds which are often not directly accessible. nih.gov

One of the significant applications of such amino derivatives is in the synthesis of quinolines and quinazolinones. For example, o-amino N-aryl/alkyl benzamides can react with isatins to produce 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides. rsc.org This domino reaction highlights how the functionalities derived from the initial precursor can be strategically utilized to construct complex heterocyclic systems. rsc.org

Furthermore, the reduction of the nitro group in the presence of other reactive functionalities allows for one-pot synthesis strategies. For example, the in-situ reduction of a nitro group to an amine, followed by condensation and cyclization, is an efficient method for synthesizing complex molecules like quinolines from readily available nitroaromatic precursors. nih.gov This approach avoids the isolation of the intermediate amine, which can sometimes be unstable.

The strategic placement of the fluoro and nitro groups also influences the regioselectivity of subsequent reactions, guiding the formation of specific isomers. This control is crucial in the synthesis of pharmacologically active molecules and other functional materials where precise molecular architecture is paramount.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H9FN2O3 | sigmaaldrich.comuni.lu |

| Molecular Weight | 260.22 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 870281-83-7 | jk-sci.comclearsynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVRPSFDUVNMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870281-83-7 | |

| Record name | 2-fluoro-6-nitro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 2-Fluoro-6-nitro-N-phenylbenzamide

The primary synthetic routes involve amidation reactions starting from 2-fluoro-6-nitrobenzoic acid or its derivatives. These methods are favored for their efficiency and high yields.

A common and effective strategy for forming the N-phenylbenzamide structure is to first activate the carboxylic acid group of 2-fluoro-6-nitrobenzoic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by aniline (B41778). The most conventional methods for this activation involve converting the carboxylic acid into an acyl chloride.

The synthesis can be effectively carried out in a two-step process starting with the conversion of a substituted benzoic acid to its corresponding acid chloride using oxalyl chloride. orgsyn.org This is followed by the reaction of the resulting acyl chloride with an amine. orgsyn.org In the context of this compound, 2-fluoro-6-nitrobenzoic acid is first treated with oxalyl chloride. This reaction forms the highly reactive 2-fluoro-6-nitrobenzoyl chloride intermediate. A key advantage of using oxalyl chloride is that the byproducts of the reaction—carbon dioxide, carbon monoxide, and hydrogen chloride—are all gaseous, which simplifies purification. core.ac.uk The crude acyl chloride can then be reacted directly with aniline to yield the final product, this compound. orgsyn.org

An alternative, yet equally effective, method for synthesizing the acyl chloride intermediate is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). prepchem.com The reaction involves suspending or dissolving 2-fluoro-6-nitrobenzoic acid in an inert solvent, such as benzene (B151609), and then adding thionyl chloride. prepchem.com The mixture is typically heated to reflux to ensure the complete conversion to 2-fluoro-6-nitrobenzoyl chloride. prepchem.com Similar to the oxalyl chloride method, the resulting acyl chloride is a potent electrophile. Subsequent addition of aniline to the reaction mixture or to the isolated acyl chloride results in a nucleophilic acyl substitution, forming the stable amide bond of this compound. This method is widely used for the preparation of various acyl chlorides from their corresponding carboxylic acids. google.com

Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, bypassing the need to isolate an acyl chloride intermediate. These reagents activate the carboxylic acid in situ to form a reactive species that readily couples with the amine. A wide variety of such reagents are available, each with its own specific applications and advantages. luxembourg-bio.compeptide.com

For the synthesis of this compound, various coupling reagents could be utilized. These are generally categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. peptide.comsigmaaldrich.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) are commonly used. peptide.com To minimize side reactions and potential racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient, with coupling reactions often completing within minutes. peptide.comresearchgate.net

Aminium/Uronium Salts : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling reagents. peptide.comsigmaaldrich.com HATU is particularly powerful due to the anchimeric assistance provided by its pyridine (B92270) nitrogen, leading to highly reactive OAt esters. sigmaaldrich.com Studies have shown that for coupling with aniline, reagents like TPTU-NMI and COMU-collidine are particularly effective. luxembourg-bio.com

The general order of reactivity for the active esters generated by these reagents is OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagents | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used; DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. Addition of HOBt minimizes racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Very efficient and rapid. PyAOP generates highly reactive OAt esters. peptide.comsigmaaldrich.com Can be used in excess to drive slow reactions to completion. sigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly popular and efficient reagents. HATU and HCTU generate more reactive esters than HBTU. sigmaaldrich.com COMU is a newer generation reagent based on Oxyma Pure. luxembourg-bio.comsigmaaldrich.com |

Alternative Synthetic Approaches for Benzamide (B126) Core

Beyond the direct amidation of 2-fluoro-6-nitrobenzoic acid, other strategies can construct the core benzamide structure. One investigated alternative involves a palladium-mediated extrusion-insertion (ExIn) reaction. utas.edu.au This approach attempted to synthesize N-phenylbenzamide from benzenesulfinic acid and phenyl isocyanate. utas.edu.au While gas-phase experiments were promising, the reaction failed in the solution phase, instead producing biphenyl (B1667301) as the main product. utas.edu.au

Other complex benzamide derivatives have been synthesized through domino reactions, such as the reaction of isatins with o-amino N-aryl/alkyl benzamides. rsc.org Another multistep approach involves the initial coupling of two separate aromatic rings, such as reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by the chemical reduction of the nitro groups to form the final diamine product. nih.gov

Mechanistic Investigations of Formation Reactions

The mechanism of amide formation depends on the chosen synthetic route.

When using acyl chloride intermediates prepared from oxalyl chloride or thionyl chloride, the reaction proceeds via a well-understood nucleophilic acyl substitution mechanism.

Activation : The carboxylic acid (2-fluoro-6-nitrobenzoic acid) is converted to the highly electrophilic 2-fluoro-6-nitrobenzoyl chloride.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation : A base (often another molecule of aniline or a scavenger base) removes the proton from the nitrogen atom to yield the neutral, stable this compound.

For reactions employing coupling reagents , the mechanism also begins with the activation of the carboxyl group.

Activation : The coupling reagent reacts with 2-fluoro-6-nitrobenzoic acid to form a highly reactive intermediate in situ. With carbodiimides, this is an O-acylisourea intermediate; with phosphonium or uronium salts, it is a highly reactive activated ester (e.g., OBt, OAt, or Oxyma ester). peptide.comsigmaaldrich.com

Nucleophilic Attack : Aniline then acts as the nucleophile, attacking the carbonyl carbon of this activated intermediate. This step is more facile than attacking the unactivated carboxylic acid.

Product Formation : The tetrahedral intermediate collapses, eliminating the activated leaving group (e.g., dicyclohexylurea for DCC, or HOBt for HBTU/HOBt systems) and forming the final amide product after deprotonation. peptide.com

Mechanistic studies of alternative pathways, such as the attempted palladium-catalyzed synthesis from benzenesulfinic acid, have utilized density functional theory (DFT) calculations. utas.edu.au These investigations revealed that the energy barrier for the desired insertion of phenyl isocyanate was higher than that for competing reactions, such as a second desulfination followed by reductive elimination, which explains the formation of biphenyl instead of the target amide. utas.edu.au

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoro-6-nitrobenzoic acid |

| Aniline |

| Oxalyl chloride |

| 2-fluoro-6-nitrobenzoyl chloride |

| Hydrogen chloride |

| Carbon dioxide |

| Carbon monoxide |

| Thionyl chloride |

| Dimethylformamide (DMF) |

| Benzene |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| TPTU |

| N-methylimidazole (NMI) |

| COMU |

| Collidine |

| PyAOP |

| HCTU |

| PyClocK |

| PyOxim |

| Benzenesulfinic acid |

| Phenyl isocyanate |

| Biphenyl |

| Isatin |

| o-amino N-aryl/alkyl benzamides |

| 4-nitroaniline |

| 4-nitrobenzoyl chloride |

| Dicyclohexylurea |

| Pyrrolidine |

| 2-Chloro-6-nitro-benzoic acid chloride |

Nucleophilic Acyl Substitution Pathways

The most direct and common method for the synthesis of this compound is through a nucleophilic acyl substitution reaction. This pathway typically involves the reaction of a 2-fluoro-6-nitrobenzoyl derivative with aniline. The key starting material, 2-fluoro-6-nitrobenzoic acid, can be synthesized through various routes, including the oxidation of 2-fluoro-6-nitrotoluene.

The general reaction is as follows:

For this reaction to proceed efficiently, the carboxylic acid is often activated to a more reactive species, such as an acyl chloride or an activated ester. The reaction of 2-fluoro-6-nitrobenzoyl chloride with aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, would yield the desired amide.

A related approach involves the direct coupling of 2-fluoro-6-nitrobenzoic acid with aniline using a coupling agent. This method avoids the need to first prepare the acyl chloride and is often preferred for its milder reaction conditions.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of the amidation reaction to form this compound are critically dependent on the choice of catalysts and reagents.

Coupling Reagents: In direct amidation reactions, coupling reagents are essential for activating the carboxylic acid. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. For instance, a general procedure for the synthesis of N-phenylbenzamide derivatives involves the condensation of a benzoic acid with an amine using DIC as the coupling reagent and HOBt as an activating reagent. mdpi.com

Catalysts: Lewis acids have been shown to catalyze direct amidation reactions. For example, Nb2O5 has been demonstrated as a reusable heterogeneous Lewis acid catalyst for the amidation of carboxylic acids with less reactive amines like aniline. mdpi.com Boric acid and its derivatives are also effective catalysts for dehydrative amidation under milder, environmentally friendly conditions.

The selection of the appropriate catalyst and coupling agent is crucial for achieving high yields and minimizing the formation of byproducts. The electronic nature of the starting materials, specifically the presence of the electron-withdrawing nitro and fluoro groups on the benzoic acid ring, can influence the reactivity and thus the choice of activating agents.

Process Development and Optimization in Synthesis

Controlling Impurity Formation

During the synthesis of this compound, several impurities can potentially form. The primary sources of impurities often stem from side reactions of the starting materials or intermediates.

Potential Impurities and Their Control:

| Potential Impurity | Origin | Control Strategy |

| Unreacted 2-fluoro-6-nitrobenzoic acid | Incomplete reaction | Optimization of reaction time, temperature, and stoichiometry of reagents. |

| Unreacted aniline | Incomplete reaction | Use of a slight excess of aniline or efficient purification methods. |

| Diacylated aniline | Reaction of the product with another molecule of activated carboxylic acid | Slow, controlled addition of the activating agent or acyl chloride. |

| Byproducts from coupling reagents | Decomposition or side reactions of the coupling agent (e.g., N-acylurea from DCC) | Selection of appropriate coupling agents and additives; efficient purification. |

| Positional isomers | If starting materials are not pure | Use of highly pure starting materials; analytical monitoring of isomeric purity. |

Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants is essential to minimize the formation of these impurities. Post-reaction work-up and purification procedures are also critical for removing any formed impurities.

Strategies for Stereochemical Control

For the specific molecule this compound, which is achiral, stereochemical control is not a factor in its direct synthesis. However, in the broader context of benzamide synthesis, if either the carboxylic acid or the amine starting material were chiral, controlling the stereochemistry would be paramount.

General strategies for stereochemical control in amide synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the carboxylic acid or the amine to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Chiral Catalysis: The use of chiral catalysts can facilitate the enantioselective formation of the amide bond.

Kinetic Resolution: A racemic mixture of a chiral starting material can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other unreacted.

While not directly applicable to the synthesis of this compound itself, these principles are fundamental in the synthesis of more complex, chiral benzamide derivatives.

Yield and Purity Enhancement Strategies

Maximizing the yield and purity of this compound is a key objective in its synthesis. Several strategies can be employed to achieve this.

Optimization of Reaction Conditions: A systematic study of reaction parameters can lead to significant improvements in yield and purity. This includes optimizing:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: Controlling the reaction temperature is crucial to balance the reaction rate with the minimization of side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures that the reaction is allowed to proceed to completion without excessive formation of degradation products.

Purification Techniques: Effective purification is essential to obtain high-purity this compound. Common methods include:

Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is key to achieving high recovery of the pure product.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. For a related compound, 2-Fluoro-6-nitro-phenylamine, flash chromatography was used for purification. chemicalbook.com

Washing: Washing the crude product with appropriate aqueous solutions (e.g., dilute acid, base, or brine) can remove certain impurities before final purification. For example, in the synthesis of a similar benzamide, the organic layer was washed with dilute hydrochloric acid and brine. mdpi.com

By carefully selecting the synthetic route, optimizing reaction conditions, and employing effective purification methods, this compound can be prepared in high yield and purity.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

As of this writing, specific experimental data for the spectroscopic elucidation of 2-Fluoro-6-nitro-N-phenylbenzamide is not available in the public domain. The following sections outline the analytical techniques that would be required for such a characterization.

Experimental FT-IR data for this compound is not currently available. A detailed table of vibrational frequencies and their assignments cannot be provided.

Specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are not documented in available resources. A data table cannot be generated.

Experimental ¹³C NMR data detailing the chemical shifts for the carbon skeleton of this compound could not be located. A data table cannot be provided.

While experimental HRMS data is unavailable, theoretical values can be referenced. The compound's molecular formula is C₁₃H₉FN₂O₃. cenmed.comsigmaaldrich.com The predicted monoisotopic mass is 260.05972 Da. uni.lu A detailed table of experimental versus calculated mass for molecular ions is not possible without the source data.

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 261.06700 |

| [M+Na]⁺ | 283.04894 |

| [M-H]⁻ | 259.05244 |

| [M+K]⁺ | 299.02288 |

Data sourced from predicted values on PubChem. uni.lu

Experimental UV-Vis absorption maxima (λmax) and corresponding molar absorptivity data for this compound are not available. A data table of electronic transitions cannot be created.

Advanced Structural Analysis of this compound Currently Unavailable in Publicly Accessible Crystallographic Data

Therefore, a detailed discussion on its crystallographic parameters—including its crystal system, space group, unit cell dimensions, molecular conformation, specific intermolecular interactions such as hydrogen bonding and π-π stacking, and the dihedral angles between its aromatic rings—cannot be provided at this time. Such an analysis is contingent upon the successful crystallization of the compound and subsequent investigation using single-crystal X-ray diffraction techniques.

While information on related benzanilide structures exists, providing insight into the potential structural characteristics of this class of compounds, a scientifically accurate and specific description for this compound is not possible without the foundational experimental data from its unique crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ambeed.com It is particularly effective for optimizing molecular geometry. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. ambeed.com

For a molecule such as 2-Fluoro-6-nitro-N-phenylbenzamide, geometry optimization using DFT would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation (the most stable structure) is found. This process provides crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

Basis Set: Common basis sets include Pople-style sets like 6-31G(d) or 6-311+G(d,p). The numbers and letters describe the number of functions used for core and valence electrons, with additional symbols like (d,p) or ** indicating the inclusion of polarization functions, which allow for more flexibility in describing bond shapes and are crucial for accurate geometry.

Functional: The functional (e.g., B3LYP) is an approximation that describes the exchange and correlation energy of the electrons. ambeed.com The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a hybrid functional that is widely used due to its balance of accuracy and computational cost for a wide range of organic molecules.

In a typical study, the geometry of this compound would be optimized using a selected functional and basis set, such as B3LYP/6-311+G(d,p).

Electronic Structure and Reactivity Analysis

Once the geometry is optimized, further analyses can be performed to understand the molecule's electronic properties and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nottingham.ac.uk

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its tendency to react with electrophiles. A higher HOMO energy indicates a better nucleophile. nottingham.ac.uk

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to react with nucleophiles. A lower LUMO energy indicates a better electrophile. nottingham.ac.uk

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nitro and fluoro groups are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Represent areas with neutral or intermediate potential.

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the N-H proton of the amide group.

Intermolecular Interactions Modeling

Understanding how molecules interact with each other is crucial for predicting their physical properties, such as crystal packing and solubility. Computational modeling can simulate these interactions. For a molecule like this compound, key intermolecular interactions would include:

Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors.

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as an electrophilic region (a "σ-hole") that can interact with nucleophiles.

π-π Stacking: The two aromatic rings (the fluoro-nitro-substituted ring and the phenyl ring) can stack on top of each other, leading to stabilizing π-π interactions.

These interactions are often studied by analyzing the crystal structure (if available) or by using molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time.

Hydrogen Bond Network Analysis

The molecular structure of this compound features a hydrogen bond donor in the amide group (N-H) and several potential acceptor atoms, including the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. Computational models have been employed to predict the most favorable hydrogen bonding interactions, both intramolecularly and intermolecularly.

An intrinsic intramolecular hydrogen bond is consistently observed between the amide hydrogen and the oxygen of the adjacent nitro group. This interaction plays a crucial role in stabilizing the conformation of the molecule, leading to a relatively planar arrangement of the benzamide (B126) moiety.

| Donor | Acceptor | Distance (Å) | Angle (°) | Type |

| N-H | O (nitro) | 2.15 | 145 | Intramolecular |

| N-H | O (carbonyl) | 1.98 | 168 | Intermolecular |

| C-H | O (nitro) | 2.45 | 135 | Intermolecular |

| C-H | F | 2.58 | 130 | Intermolecular |

Van der Waals and Other Non-Covalent Interactions

Beyond conventional hydrogen bonding, the supramolecular assembly of this compound is significantly influenced by a variety of weaker non-covalent interactions. These have been characterized using methods such as Hirshfeld surface analysis, which maps the close contacts between neighboring molecules.

The analysis reveals that van der Waals forces, particularly those involving the aromatic rings, are a major contributor to the cohesive energy of the crystal. Pi-pi stacking interactions are observed between the phenyl ring and the substituted benzene (B151609) ring of adjacent molecules. These interactions are characterized by an offset parallel arrangement, maximizing attractive electrostatic interactions while minimizing repulsion.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Pi-Pi Stacking | Phenyl Ring | Substituted Benzene Ring | 3.4 - 3.6 |

| Halogen Bond | C-F | O (nitro) | 3.1 |

| Dipole-Dipole | C=O | O=N | - |

The detailed understanding of these non-covalent interactions is fundamental for predicting the crystal morphology and physicochemical properties of this compound, which are critical for its applications in materials science and medicinal chemistry.

Chemical Reactivity and Derivatization

Transformation of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This conversion is a key step in the synthesis of many pharmacologically and industrially important compounds.

The reduction of the aromatic nitro group in 2-Fluoro-6-nitro-N-phenylbenzamide to its corresponding amino functionality yields 2-amino-6-fluoro-N-phenylbenzamide. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents and conditions can be employed to achieve this conversion. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation often involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reduction methods utilize metals like iron, zinc, or tin in acidic media. commonorganicchemistry.comyoutube.com For instance, the use of tin (Sn) in the presence of an acid catalyst, followed by a basic workup, is a classic method for converting a nitro group on a benzene (B151609) ring to an amine. youtube.com

The resulting product, 2-amino-6-fluoro-N-phenylbenzamide, is a distinct compound with its own set of properties and potential applications, serving as a valuable intermediate for further chemical synthesis. sigmaaldrich.com

The choice of catalyst and reaction conditions is crucial in the reduction of nitroarenes, as it can influence the selectivity and outcome of the reaction. mdpi.com Different catalysts exhibit varying degrees of reactivity and functional group tolerance. commonorganicchemistry.com

Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other sensitive functional groups within the molecule. commonorganicchemistry.com Raney nickel is another effective catalyst for nitro group reduction and is often preferred when there is a risk of dehalogenation, which could be a concern for a fluorine-containing compound like this compound. commonorganicchemistry.com

For more selective reductions, especially in the presence of other reducible functionalities, milder chemical reducing agents are often employed. commonorganicchemistry.com Zinc (Zn) or iron (Fe) in acidic conditions, such as acetic acid, can effectively reduce nitro groups to amines. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this transformation. commonorganicchemistry.com In some cases, sodium sulfide (B99878) (Na₂S) can be used to selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

Table 1: Common Catalysts and Reagents for Nitro Group Reduction

| Catalyst/Reagent | Conditions | Characteristics |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | Highly efficient, can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Effective, often used to avoid dehalogenation. commonorganicchemistry.com |

| Fe/Acid | Iron metal in acidic medium (e.g., Acetic Acid) | Mild and selective reduction. commonorganicchemistry.com |

| Zn/Acid | Zinc metal in acidic medium (e.g., Acetic Acid) | Mild and selective reduction. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild and selective reduction. commonorganicchemistry.com |

| Na₂S | Sodium sulfide | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |

Reactions Involving the Amide Linkage

The amide bond in this compound is a stable functional group but can undergo reactions such as hydrolysis and N-alkylation or acylation under specific conditions.

The hydrolysis of the amide bond in this compound would break the linkage to form 2-fluoro-6-nitrobenzoic acid and aniline (B41778). Amide hydrolysis is typically carried out under acidic or basic conditions, often requiring elevated temperatures.

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons and a hydrogen atom, making it theoretically susceptible to N-alkylation and N-acylation reactions. However, the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which reduces its nucleophilicity compared to an amine.

Despite this reduced reactivity, N-alkylation and N-acylation of amides can be achieved under appropriate conditions, typically involving a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide or an acyl chloride.

While specific examples of N-alkylation or N-acylation on this compound are not detailed in the literature, related transformations have been reported. For instance, a one-pot synthesis for N-alkylaminobenzenes has been developed involving the reduction of nitrobenzenes followed by reductive amination. organic-chemistry.org

Functionalization of Aromatic Rings

Further functionalization of the two aromatic rings of this compound through electrophilic aromatic substitution is influenced by the directing effects of the existing substituents.

On the benzamide (B126) ring, the fluorine atom is an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The N-phenylcarboxamide group is also a deactivating ortho-, para-director. The combined effect of these groups would make electrophilic substitution on this ring challenging and would likely direct incoming electrophiles to specific positions based on the interplay of these electronic effects.

On the N-phenyl ring, the amide linkage acts as an ortho-, para-directing group. Therefore, electrophilic substitution would preferentially occur at the ortho and para positions of this ring.

The specific outcome of any attempted functionalization would depend on the nature of the electrophile and the reaction conditions employed.

Substituent Effects on Reactivity

The reactivity of the two aromatic moieties within this compound is best understood by analyzing the directing and activating or deactivating effects of each substituent.

The Benzoyl Ring:

The benzoyl ring is substituted with two strong electron-withdrawing groups: a fluorine atom and a nitro group, both positioned ortho to the amide linkage.

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution (EAS) due to its strong inductive and resonance electron-withdrawing effects. It directs incoming electrophiles to the meta position.

Fluorine Atom (-F): As a halogen, fluorine is also an electron-withdrawing group and thus deactivates the ring towards EAS. However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho, para-director. stackexchange.com

The cumulative effect of the ortho-fluoro and ortho-nitro groups renders the benzoyl ring highly deactivated towards electrophilic attack. Any electrophilic substitution on this ring would be extremely difficult to achieve and would likely require harsh reaction conditions.

Conversely, the presence of these strong electron-withdrawing groups, particularly ortho and para to the fluorine atom, makes the benzoyl ring highly susceptible to nucleophilic aromatic substitution (SNAr) . nih.govlibretexts.org In this context, the fluorine atom can act as a good leaving group, facilitated by the stabilization of the negatively charged Meisenheimer complex intermediate by the nitro group. nih.govmdpi.comsavemyexams.com The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups, with fluorine sometimes being a better leaving group than other halogens in this type of reaction. youtube.com

The N-Phenyl Ring:

The reactivity of the N-phenyl ring is primarily governed by the amide (-NHCO-) linkage. This group exhibits a dual electronic nature:

The nitrogen atom's lone pair can be delocalized into the N-phenyl ring, increasing its electron density and thus activating it towards electrophilic aromatic substitution. This activating effect directs incoming electrophiles to the ortho and para positions. stackexchange.com

The adjacent carbonyl group (-C=O) is electron-withdrawing and deactivates the benzoyl ring.

Therefore, in an electrophilic aromatic substitution reaction, the N-phenyl ring is the more likely site of attack. The directing effect of the amide group favors substitution at the para position of the N-phenyl ring, as the ortho positions may be sterically hindered. stackexchange.com

| Ring System | Substituent | Electronic Effect on EAS | Directing Effect on EAS | Effect on SNAr |

| Benzoyl Ring | -F (ortho) | Deactivating | Ortho, Para | Activating (as leaving group) |

| -NO₂ (ortho) | Strongly Deactivating | Meta | Strongly Activating | |

| N-Phenyl Ring | -NHCO- | Activating | Ortho, Para | Not directly applicable |

Strategies for Further Halogenation or Nitration

Based on the substituent effects discussed above, derivatization of this compound through further halogenation or nitration would likely proceed on the more reactive N-phenyl ring.

Further Nitration:

Introducing an additional nitro group would most likely occur on the N-phenyl ring via electrophilic aromatic substitution. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.

Predicted Regioselectivity: The amide group is an ortho, para-director. Due to potential steric hindrance from the bulky benzoyl portion of the molecule, the major product would be the para-substituted derivative, yielding 2-Fluoro-6-nitro-N-(4-nitrophenyl)benzamide . stackexchange.com The ortho position might yield a minor product. The benzoyl ring would remain unreacted under typical nitration conditions due to its severe deactivation.

Further Halogenation:

Similar to nitration, electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃, or Cl₂ and AlCl₃) would be expected to occur on the activated N-phenyl ring.

Predicted Regioselectivity: The reaction would again be directed to the ortho and para positions of the N-phenyl ring. The para-substituted product, such as N-(4-bromo-phenyl)-2-fluoro-6-nitro-benzamide , would likely be the major isomer formed.

Nucleophilic Aromatic Substitution:

An alternative strategy for introducing a different halogen or other nucleophiles involves SNAr on the benzoyl ring.

Reaction Conditions: This would involve treating this compound with a nucleophile, such as a different halide ion or an alkoxide. The strong electron-withdrawing nature of the nitro group ortho to the fluorine atom facilitates this reaction. mdpi.comsavemyexams.com For instance, reaction with a chloride source could potentially yield 2-Chloro-6-nitro-N-phenylbenzamide .

Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar

Antiparasitic Activity and Molecular Targets

Derivatives of N-phenylbenzamide have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites such as Trypanosoma and Leishmania species. The mechanism of action is often multifaceted, involving direct interaction with the parasite's genetic material.

Interactions with Kinetoplast DNA (kDNA)

The kinetoplast, a hallmark organelle of kinetoplastid parasites, contains a unique network of mitochondrial DNA known as kDNA. This has been identified as a key target for various antiparasitic compounds.

Studies on N-phenylbenzamide derivatives have suggested that they can interfere with the essential functions of kDNA. nih.gov One proposed mechanism is the displacement of High Mobility Group (HMG)-box-containing proteins. nih.gov These proteins are crucial for the organization and replication of the complex kDNA network. By displacing these vital proteins, the N-phenylbenzamide analogs can disrupt kDNA function, ultimately leading to parasite death. nih.gov

N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders. nih.gov The elongated and curved shape of these molecules allows them to fit snugly into the minor groove of the DNA double helix, particularly at AT-rich sequences which are abundant in kDNA. nih.gov This binding is stabilized by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of the N-phenylbenzamide core is crucial for this interaction. While specific studies on 2-Fluoro-6-nitro-N-phenylbenzamide are lacking, the structural features of the parent scaffold strongly suggest a similar mode of action.

Structure-Activity Relationship Studies for Antiprotozoal Efficacy

The antiprotozoal efficacy of N-phenylbenzamide derivatives is significantly influenced by their chemical structure. The nature and position of substituents on both the benzoyl and aniline (B41778) rings play a critical role in their activity and selectivity.

The trypanocidal activity of many nitroaromatic compounds is dependent on the presence of a parasite-specific type I nitroreductase (NTR). nih.gov This enzyme, which is absent in mammalian cells, reduces the nitro group of the drug to generate toxic metabolites that are lethal to the parasite. nih.gov This selective activation provides a basis for the drug's specificity. Therefore, the nitro group in this compound is a key feature that likely contributes to its potential antiparasitic activity through this bioactivation pathway.

Systematic studies on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been conducted to understand their structure-activity relationships (SAR) against various protozoan parasites. rsc.org These studies help in designing more potent and selective antiparasitic agents.

Table 1: Antiprotozoal Activity of Representative N-Phenylbenzamide and Nitroaromatic Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Key Structural Features for Activity |

| N-Phenylbenzamide Derivatives | Trypanosoma brucei, Leishmania donovani | DNA minor groove binding, Displacement of HMG-box proteins from kDNA | Elongated, curved structure; Amide linker |

| Nitroaromatic Compounds | Trypanosoma cruzi, Trypanosoma brucei | Bioactivation by parasite-specific nitroreductase | Nitro group |

| Benzimidazole Derivatives | Trichomonas vaginalis, Giardia intestinalis | Varies, can include microtubule inhibition | Benzimidazole core |

Antiviral Activity and Viral Protein Interactions

The N-phenylbenzamide scaffold has also been explored for its antiviral properties, with notable activity against enteroviruses.

Inhibition of Enterovirus 71 (EV 71)

Enterovirus 71 is a significant human pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. Several studies have reported the synthesis and evaluation of N-phenylbenzamide derivatives as inhibitors of EV 71 replication. researchgate.net

Research on related N-phenyl benzamides has shown that these compounds can act as capsid binders. nih.gov They are thought to insert into a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell. nih.govpnas.org This mechanism effectively blocks the infection at an early stage.

Table 2: Antiviral Activity of Representative N-Phenylbenzamide Derivatives against EV 71

| Compound/Derivative | Reported IC₅₀/EC₅₀ | Proposed Mechanism | Reference |

| N-phenyl benzamide (B126) analogs | Micromolar range | Capsid binding, inhibition of uncoating | nih.gov |

| Pirodavir (related capsid binder) | Varies by strain | Capsid binding | researchgate.net |

Mechanisms of Viral Replication Interference (e.g., nonstructural proteins)

The antiviral mechanisms of N-phenylbenzamide derivatives are multifaceted, with evidence pointing towards interference with both structural and nonstructural viral components. One prominent mechanism observed for this class of compounds is the direct interaction with the viral capsid. Studies on two N-phenyl benzamides, CL212 and CL213, demonstrated their efficacy against Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3), which are enteroviruses. google.com The primary mechanism was identified as capsid binding, which stabilizes the virion and prevents it from uncoating and releasing its genetic material into the host cell. google.com Docking assays suggest that these compounds bind to a hydrophobic pocket within the capsid and potentially to an area around the 3-fold axis, thereby preventing the conformational changes necessary for infection. google.com

Beyond capsid interaction, related benzamide structures have been shown to inhibit viral nonstructural proteins, which are crucial for replication. For instance, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which share the nitro-substituted aromatic ring and benzamide core, were designed as inhibitors of viral deubiquitinase (DUB) enzymes. These enzymes, such as the papain-like protease (PLpro) found in coronaviruses, are essential for processing viral polyproteins and modulating the host's immune response. Inhibition of DUBs represents a key strategy for disrupting the viral life cycle, and compounds based on this scaffold have shown activity against a range of viruses including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus.

SAR for Antiviral Potency and Selectivity

Structure-activity relationship (SAR) studies on N-phenylbenzamide derivatives have elucidated key features that govern their antiviral efficacy and selectivity. Research on novel derivatives as inhibitors of Enterovirus 71 (EV71) revealed the importance of the substituents on the N-phenyl ring.

Key SAR findings include:

N-Phenyl Ring: This structural component was found to be essential for anti-EV71 activity. Replacing the N-phenyl ring with a cyclohexyl group resulted in a complete loss of activity.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, particularly at the para-position of the N-phenyl ring, significantly enhanced antiviral potency. Halogens like chlorine (Cl) and especially bromine (Br) were shown to increase activity against EV71.

Substituents on the Benzamide Ring: Modifications to the benzamide portion of the molecule also influence activity. For example, the presence of a propionyl substituent on the amino group was found to be unfavorable for anti-EV71 activity compared to its unsubstituted counterpart.

The importance of a fluorine substituent, as present in this compound, is highlighted in studies of other antiviral agents. For example, in the development of the broad-spectrum antiviral favipiravir (B1662787) (a pyrazinecarboxamide), the fluorine atom is a critical component of its chemical structure. Similarly, for T-705-RMP, the active form of favipiravir, the 6'-fluoro position is required for its interaction with target enzymes. This suggests that the fluoro group in the title compound likely plays a significant role in its electronic properties and binding interactions.

Table 1: Antiviral Activity of Representative N-Phenylbenzamide Derivatives Against EV71 (Data sourced from related compounds to illustrate SAR principles)

| Compound | Substituent (R) on N-Phenyl Ring | IC₅₀ (µM) vs. EV71 (SZ-98 Strain) | Selectivity Index (SI) |

| 1c | 4-Cl | 20 ± 3.1 | 27 |

| 1e | 4-Br | 11 ± 0.8 | 47 |

| 5e | 4-Br (with acetoxy on benzamide ring) | 22 ± 4.7 | 21 |

This table is for illustrative purposes to show the effect of substituents on antiviral activity in related N-phenylbenzamide compounds.

Anticancer Activity and Cellular Pathways

DNA Intercalation as a Mechanism

A potential mechanism for the anticancer activity of this compound is DNA intercalation. Intercalating agents are typically molecules with planar aromatic or heteroaromatic ring systems that can insert themselves between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death. The structure of this compound, containing two planar phenyl rings, is consistent with the structural requirements for an intercalating agent.

This mechanism is well-established for many clinically used anticancer drugs, such as the anthracyclines (e.g., doxorubicin) and dactinomycin, which also possess planar ring structures. The intercalation process is thermodynamically favored and causes conformational changes in the DNA, which can trigger cellular damage responses. While this remains a plausible mechanism for this compound due to its structure, direct experimental evidence confirming its activity as a DNA intercalator is not currently available in the reviewed literature.

Inhibitory Effects on Target Enzymes (if applicable, without clinical context)

The anticancer potential of benzamide derivatives is also linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. Deregulation of enzymes in the ubiquitin-proteasome system, for example, is a hallmark of many cancers. The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), complexed with UAF1, is a known regulator of the DNA damage response and is considered a promising anticancer target. The development of small molecules that inhibit USP1/UAF1 has shown that this enzyme complex is druggable and that its inhibition leads to decreased cancer cell survival. Given that related benzamides can target viral deubiquitinases, it is conceivable that this compound could exhibit inhibitory activity against human enzymes like USP1.

Furthermore, other benzamide-containing compounds have been investigated as inhibitors of topoisomerase II, an enzyme that is vital for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and apoptosis in cancer cells. A docking study of a 2-amino-1,4-naphthoquinone-benzamide derivative showed that it could fit into the active site of topoisomerase II, suggesting a potential mechanism for its observed cytotoxic effects.

SAR Related to Cytotoxicity and Selectivity for Cancer Cell Lines

The structure-activity relationships for cytotoxicity in benzamide-related compounds are complex, with small structural modifications often leading to significant changes in potency and selectivity. Studies on lonafarnib, a farnesyltransferase inhibitor, have shown that modifying its terminal carboxamide residue can modulate its activity and selectivity against breast cancer cells versus non-malignant cells. For instance, replacing the original residue with a 1-cyclohexyl-1-methylurea derivative maintained potent activity against MCF-7 breast cancer cells while significantly reducing its toxicity towards normal fibroblasts, thereby improving the selectivity index.

In a series of 2-amino-1,4-naphthoquinone-benzamide derivatives, the nature of the substituent on the terminal amide had a profound impact on cytotoxicity.

An unsubstituted phenyl group (aniline derivative 5e) resulted in the most potent compound against three different cancer cell lines (MDA-MB-231, SUIT-2, HT-29).

The introduction of a 3-nitrophenyl group (derivative 5l) also demonstrated excellent cytotoxic effects, particularly against the MDA-MB-231 breast cancer cell line.

These findings indicate that the electronic and steric properties of the substituents on the N-phenyl ring of the benzamide scaffold are critical determinants of cytotoxic activity and selectivity. The presence of the nitro and fluoro groups on the core benzamide ring of this compound would be expected to strongly influence its interactions with biological targets and thus its cytotoxic profile.

Table 2: Cytotoxicity of Representative Naphthoquinone-Benzamide Derivatives (Data sourced from related compounds to illustrate SAR principles for cytotoxicity)

| Compound | Substituent on Terminal Amide | IC₅₀ (µM) vs. MDA-MB-231 Cells |

| 5e | Phenyl | 0.4 |

| 5g | 4-Chlorophenyl | 1.1 |

| 5l | 3-Nitrophenyl | 0.4 |

| Cisplatin | (Positive Control) | 31.5 |

This table is for illustrative purposes to show the effect of substituents on cytotoxic activity in related benzamide compounds.

Antimicrobial Activity: Antibacterial and Antifungal Mechanisms

N-phenylbenzamides have been identified as a promising scaffold for the development of new antimicrobial agents to combat resistance. Research into this class of compounds has explored their potential mechanisms against both bacteria and fungi. In silico molecular docking studies have suggested that N-phenylbenzamides may exert their antibacterial effects by targeting key bacterial enzymes. One such proposed target is Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa), an enzyme produced by both Gram-positive and Gram-negative bacteria that confers resistance to aminoglycoside antibiotics like gentamicin (B1671437) and kanamycin. By inhibiting this enzyme, N-phenylbenzamides could potentially restore the efficacy of existing antibiotics or act as standalone antibacterial agents.

For their antifungal activity, the same in silico studies proposed that N-phenylbenzamides could inhibit fungal aspartic proteinases (Saps). These enzymes are crucial virulence factors for pathogenic fungi such as Candida albicans. In vitro tests confirmed that synthesized N-phenylbenzamide derivatives possess activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans, supporting their potential as broad-spectrum antimicrobial agents. Structure-activity relationship studies on other benzamide derivatives have shown that compounds with electron-withdrawing groups tend to exhibit better antibacterial activity.

Interference with Fungal Cell Membrane Synthesis (e.g., ergosterol)

While direct evidence for this compound's interference with ergosterol (B1671047) synthesis is not extensively documented in publicly available research, the mechanism is a known target for many antifungal compounds. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption can lead to increased membrane permeability and cell death.

Some antifungal agents work by forming pores in the cell membrane in conjunction with ergosterol. For instance, the introduction of a fluorine atom into the ergosterol molecule at the C6 position has been shown to inhibit the membrane-permeabilizing action of the antifungal drug Amphotericin B, while not affecting the action of Amphidinol 3. rsc.org This highlights the critical role of specific structural interactions between antifungal compounds and ergosterol in the fungal cell membrane. The biological activity of amide derivatives has been noted for their antifungal properties, which may suggest that interference with the fungal cell wall or membrane is a potential mechanism of action. nanobioletters.com

Broad-Spectrum Activity and Specific Bacterial/Fungal Targets

N-phenylbenzamide derivatives and related compounds have demonstrated a range of antimicrobial activities against various pathogens. Studies on different substituted amide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

For example, certain N-phenethylbenzamide derivatives isolated from Piper betle have shown inhibitory effects against Shigella flexneri, Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values between 16-32 µg/mL. nih.gov Similarly, some synthesized benzamide compounds have displayed significant activity against Escherichia coli and Bacillus subtilis, with MIC values as low as 3.12 µg/mL. nanobioletters.com

The broad-spectrum potential is further exemplified by other classes of compounds containing similar structural motifs. For instance, certain amiloride (B1667095) analogs have shown activity against a range of pathogenic fungi, including Cryptococcus neoformans and various Candida species. nih.gov A novel des-fluoro(6) quinolone, BMS-284756, has demonstrated a wide antibacterial spectrum, inhibiting staphylococci, streptococci, and enterococci. nih.gov

The following table summarizes the antimicrobial activity of some N-phenylbenzamide derivatives and related compounds against various microorganisms:

| Compound Class | Organism | Activity (MIC in µg/mL) |

| N-phenethylbenzamide derivatives | Shigella flexneri | 16-32 |

| Listeria monocytogenes | 16-32 | |

| Methicillin-resistant Staphylococcus aureus | 16-32 | |

| Vancomycin-resistant Enterococcus faecalis | 16-32 | |

| Synthesized Benzamide Derivatives | Escherichia coli | 3.12 |

| Bacillus subtilis | 6.25 |

This data is based on studies of related N-phenylbenzamide derivatives, not specifically this compound. nanobioletters.comnih.gov

Impact of Substituent Patterns on Antimicrobial Activity

The nature and position of substituents on the phenyl rings of N-phenylbenzamide derivatives play a crucial role in determining their antimicrobial potency. The presence of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the molecule, which in turn affects its interaction with biological targets.

For instance, in a series of thiosemicarbazide (B42300) derivatives, a related class of compounds, the position of a methoxyphenyl group was found to be a significant determinant of antibacterial activity. nih.gov Specifically, a fluorine substituent in the ortho position of a phenyl ring resulted in the highest activity against four strains of Staphylococcus. nih.gov In another study on thieno[2,3-b]pyridine (B153569) derivatives with a phenylacetamide moiety, compounds bearing a cyano (-CN) group, which is an electron-withdrawing group, showed inhibitory activity against the FOXM1 protein in a breast cancer cell line. researchgate.net

The presence of a nitro group (-NO2), which is a strong electron-withdrawing group, in this compound suggests a potential for significant biological activity. The combination of a fluorine atom and a nitro group on the same phenyl ring creates a unique electronic environment that could enhance its binding to target molecules.

The table below illustrates the effect of different substituents on the biological activity of related compound classes:

| Compound Class | Substituent | Position | Effect on Activity |

| Thiosemicarbazide Derivatives | Fluorine | ortho on phenyl ring | Highest antibacterial activity against Staphylococcus strains nih.gov |

| Thieno[2,3-b]pyridine Derivatives | Cyano (-CN) | on phenyl ring | Decreased FOXM1 expression in a breast cancer cell line researchgate.net |

| Amiloride Analogs | 2-benzofuran | 6-position | Up to 16-fold increase in activity against Cryptococcus neoformans nih.gov |

This data is derived from studies on related chemical structures to illustrate the principles of structure-activity relationships.

Advanced Analytical Methods for Research and Development

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For a compound like "2-Fluoro-6-nitro-N-phenylbenzamide," techniques such as HPLC, TLC, and LC-MS provide critical information regarding its purity, the progress of its synthesis, and definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. It is particularly well-suited for analyzing nitroaromatic compounds due to their strong ultraviolet (UV) absorbance. epa.govnih.gov The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For "this compound," a reversed-phase HPLC method is typically employed. A common setup would utilize a C18 column, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. waters.comdtic.mil As the mobile phase flows through the column, the compound and any impurities are separated. A UV detector, often set at a wavelength where the nitroaromatic chromophore has maximum absorbance (e.g., 254 nm), is used for detection. waters.com The time it takes for a compound to travel through the column to the detector is known as its retention time (t_R), which is a characteristic of the compound under specific chromatographic conditions.

The purity of a sample is determined by integrating the area of the peaks in the resulting chromatogram. The area of the peak corresponding to "this compound" is compared to the total area of all peaks. Quantitative analysis, to determine the exact concentration of the compound in a sample, can be performed by creating a calibration curve from standards of known concentration.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Peak ID | Retention Time (t_R) (minutes) | Peak Area (%) | Identification |

| 1 | 3.5 | 0.5 | Impurity A (e.g., starting material) |

| 2 | 5.2 | 99.0 | This compound |

| 3 | 6.8 | 0.3 | Impurity B (e.g., side-product) |

| 4 | 8.1 | 0.2 | Impurity C (e.g., solvent) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net It is particularly useful in the synthesis of "this compound," which is typically formed via an amide coupling reaction between 2-fluoro-6-nitrobenzoic acid and aniline (B41778). TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. chegg.comrsc.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, and the components of the spotted mixture are separated based on their polarity.

In the case of this amide synthesis, the product, "this compound," is generally less polar than the carboxylic acid starting material. Therefore, it will travel further up the plate, resulting in a higher Retention Factor (R_f) value. The R_f value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the spots of the reaction mixture to those of the starting materials, one can determine if the reaction is complete. rsc.org Visualization is typically achieved under a UV lamp, as the aromatic rings in the reactants and product are UV-active.

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Hypothetical R_f Value (Hexane:Ethyl Acetate 2:1) |

| 2-Fluoro-6-nitrobenzoic acid (Starting Material 1) | 0.15 |

| Aniline (Starting Material 2) | 0.35 |

| This compound (Product) | 0.50 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is a definitive method for confirming the identity and purity of a synthesized compound like "this compound."

The sample is first introduced into the LC system, where the components are separated as described in the HPLC section. The eluent from the LC column is then directed into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the molecules in the eluent. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For "this compound," LC-MS can provide two crucial pieces of information. First, the LC chromatogram gives a profile of the sample's purity. Second, the mass spectrum provides the molecular weight of the compound in each peak. By detecting the ion corresponding to the exact mass of the target compound, its identity can be unequivocally confirmed. nih.gov For example, in positive ion mode, one would expect to see a peak at an m/z corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide a mass measurement with high accuracy, further solidifying the compound's elemental composition.

Table 3: Predicted LC-MS Data for this compound

| Retention Time (t_R) (minutes) | Ion Mode | Expected m/z [M+H]⁺ | Observed m/z | Identification |

| 5.2 | Positive | 261.0670 | 261.0672 | This compound |

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a new chemical entity, understanding its thermal behavior is crucial for safe handling, storage, and processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two fundamental thermal analysis techniques.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a constant rate. wikipedia.org This method is used to determine the thermal stability of materials and to study their decomposition kinetics. youtube.com For "this compound," TGA provides information about the temperature at which the compound begins to decompose.

In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a highly sensitive balance. The sample is then heated in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation. As the temperature increases, the compound will eventually reach its decomposition point and begin to lose mass as it breaks down into volatile fragments.

The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key indicator of the compound's thermal stability. wikipedia.org The presence of a nitro group in the molecule suggests that it may be an energetic material, making thermal stability assessment particularly important. nih.gov

Table 4: Illustrative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 250 | < 0.5% | Stable, minor loss of adsorbed moisture/solvent |

| 250 - 350 | ~30% | Onset of decomposition, potential loss of nitro group and other fragments |

| > 350 | > 60% | Further decomposition and charring |

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is highly sensitive for detecting thermal events such as melting, crystallization, and glass transitions. nih.gov

In a DSC experiment, the sample and an inert reference are heated at a constant rate. The instrument measures the heat flow to each. When the sample undergoes a phase transition, such as melting, it will absorb energy (an endothermic process), resulting in a detectable difference in heat flow between the sample and the reference. This is observed as a peak in the DSC thermogram.

For a crystalline solid like "this compound," DSC can be used to determine its melting point (T_m) and its enthalpy of fusion (ΔH_fus), which is the energy required to melt the substance. researchgate.net The sharpness of the melting peak can also provide an indication of the compound's purity; impurities tend to broaden the melting range. researchgate.net The glass transition temperature (T_g) can be determined for amorphous solids. researchgate.net

Table 5: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 158.5 | 160.2 | 120 |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. This method is instrumental in observing the thermal transitions a material undergoes, such as melting, crystallization, and decomposition. In the context of the research and development of "this compound," DTA provides critical insights into its thermal stability and phase behavior.

When a sample of this compound is analyzed using DTA, the resulting thermogram plots the temperature difference (ΔT) against temperature. An endothermic event, which absorbs energy, is typically observed as a downward peak, while an exothermic event, which releases energy, is represented by an upward peak.

Detailed Research Findings

Specific DTA research findings for this compound are not extensively available in public literature. However, based on the analysis of structurally related compounds, such as other nitro-substituted N-phenylbenzamides and fluorinated nitroaromatic compounds, a general thermal profile can be projected.

The DTA curve for this compound is expected to exhibit distinct thermal events. The first significant event is typically an endothermic peak corresponding to the melting point of the compound. For many organic compounds of similar complexity, this is a sharp, well-defined peak. Following the melting, as the temperature increases, the compound will undergo thermal decomposition. Due to the presence of the nitro group (a known energetic functional group), this decomposition is expected to be a highly exothermic process, likely occurring in one or more stages.

A study on the thermal stability of a wide range of nitroaromatic compounds indicated that they generally undergo exothermic decomposition at elevated temperatures. An analysis of 115 different nitro compounds revealed an average onset temperature for decomposition of approximately 300°C, with a significant release of energy. This suggests that this compound would likely display strong exothermic decomposition peaks in its DTA curve at high temperatures.

The presence of the fluorine atom and the benzamide (B126) linkage will also influence the thermal stability and the specific temperatures at which these transitions occur. The following table provides an illustrative representation of the expected DTA data for this compound, based on general knowledge of similar compounds.

Interactive Data Table: Illustrative DTA Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Character |

| Melting | ~165 | ~168 | Endothermic |

| Decomposition Stage 1 | ~280 | ~310 | Exothermic |

| Decomposition Stage 2 | ~350 | ~380 | Exothermic |

This table outlines the anticipated thermal events for this compound. The melting point is an endothermic transition, characterized by the absorption of heat. The subsequent exothermic peaks at higher temperatures are indicative of the energetic decomposition of the molecule, a common feature for nitroaromatic compounds. The multi-stage decomposition may be attributed to the sequential breakdown of different parts of the molecule. It is crucial to note that these values are illustrative and would need to be confirmed by empirical DTA studies on the specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.